molecular formula C22H25FN2O3 B3000651 N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091397-80-6

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B3000651
CAS No.: 1091397-80-6
M. Wt: 384.451
InChI Key: QHJZHDNNYJPUOO-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound features a fluorobenzyl group and a methoxyphenyl-cyclopentyl moiety linked through an oxalamide bond

Preparation Methods

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Fluorobenzyl Intermediate:

    Cyclopentyl-Methoxyphenyl Intermediate: The cyclopentyl group is functionalized with a methoxyphenyl group using Friedel-Crafts alkylation.

    Oxalamide Bond Formation: The final step involves coupling the two intermediates through an oxalamide linkage, often using reagents like oxalyl chloride and a base such as triethylamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxalamide bond to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals or studying enzyme inhibition.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl-cyclopentyl moiety can interact with specific active sites. The oxalamide bond provides structural rigidity, influencing the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar compounds to N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide include:

    N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(4-fluorobenzyl)-N2-((1-(4-hydroxyphenyl)cyclopentyl)methyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-28-19-10-6-17(7-11-19)22(12-2-3-13-22)15-25-21(27)20(26)24-14-16-4-8-18(23)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZHDNNYJPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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